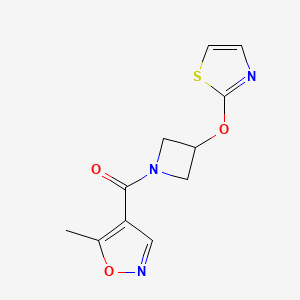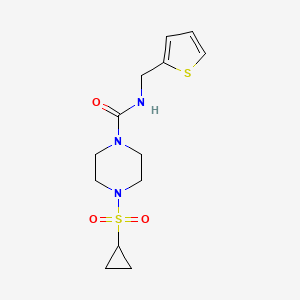![molecular formula C18H19NO3 B2391533 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone CAS No. 861207-49-0](/img/structure/B2391533.png)
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone, also known as HPI-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of isoindolinone derivatives, which have been found to exhibit various biological activities. The synthesis of HPI-1 has been achieved through a multi-step process, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, such as the estrogen receptor and monoamine oxidase . These targets play crucial roles in numerous physiological processes, including hormone regulation and neurotransmitter metabolism.
Mode of Action
Related compounds have been shown to inhibit the activity of enzymes such as monoamine oxidase , suggesting that this compound may also act as an enzyme inhibitor.
Biochemical Pathways
Related compounds have been shown to affect pathways involving the synthesis of proteins such as inos and cox-2 , suggesting that this compound may also influence similar pathways.
Pharmacokinetics
Related compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Result of Action
Related compounds have been shown to inhibit the expression of proteins such as inos and cox-2 , suggesting that this compound may also have similar effects.
实验室实验的优点和局限性
The advantages of using 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone in lab experiments include its selectivity and low toxicity compared to other NSAIDs. This compound has also been found to exhibit anti-cancer properties, making it a potential therapeutic agent for cancer treatment. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the anti-cancer properties of this compound in various cancer models. Additionally, the potential use of this compound in combination with other anti-inflammatory or anti-cancer agents should be explored to enhance its therapeutic efficacy. Finally, the pharmacokinetics and pharmacodynamics of this compound should be studied to determine its optimal dosage and administration route for clinical use.
合成方法
The synthesis of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone involves several steps, including the condensation of 4-methoxybenzaldehyde with malonic acid, followed by cyclization and reduction to yield the intermediate 2-(4-methoxyphenyl)ethylmalonate. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form this compound. The overall yield of this process is around 40%, and the purity of the final product can be improved through recrystallization.
科学研究应用
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain, making this compound a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders.
属性
IUPAC Name |
2-[3-hydroxy-1-(4-methoxyphenyl)propyl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-15-8-6-13(7-9-15)17(10-11-20)19-12-14-4-2-3-5-16(14)18(19)21/h2-9,17,20H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUVFZOWGDDDAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCO)N2CC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325611 |
Source


|
| Record name | 2-[3-hydroxy-1-(4-methoxyphenyl)propyl]-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
861207-49-0 |
Source


|
| Record name | 2-[3-hydroxy-1-(4-methoxyphenyl)propyl]-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2391450.png)

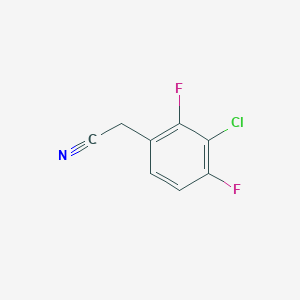
![N-(1-cyanocyclopentyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2391453.png)
![N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B2391454.png)
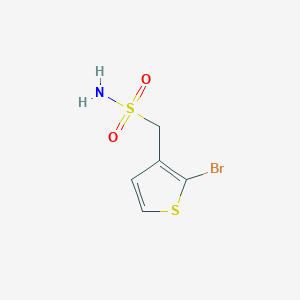
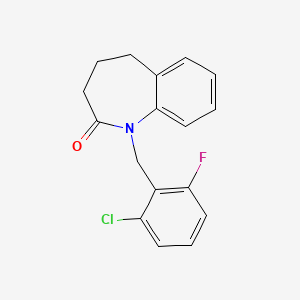
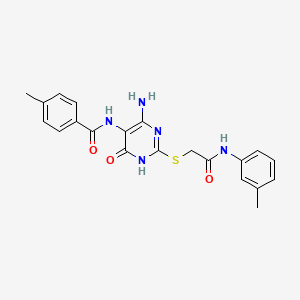
![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2391462.png)
![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2391467.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2391468.png)

